molecular formula C8H13F2N B12279091 7,7-Difluoro-2-azaspiro[3.5]nonane CAS No. 2169167-41-1

7,7-Difluoro-2-azaspiro[3.5]nonane

Katalognummer: B12279091
CAS-Nummer: 2169167-41-1
Molekulargewicht: 161.19 g/mol
InChI-Schlüssel: HXRPCKQVSFMUBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,7-Difluoro-2-azaspiro[3.5]nonane is a chemical compound with the molecular formula C8H13F2N. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of fluorine atoms in the structure imparts distinct chemical properties, making it a compound of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Difluoro-2-azaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable azaspiro compound with a fluorinating agent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

7,7-Difluoro-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

7,7-Difluoro-2-azaspiro[3.5]nonane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 7,7-Difluoro-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and binding affinity to target molecules. The pathways involved in its action depend on the specific application and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7,7-Difluoro-2-azaspiro[4.4]nonane
  • 2-Oxa-7-azaspiro[3.5]nonane
  • 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride

Uniqueness

7,7-Difluoro-2-azaspiro[3.5]nonane is unique due to its specific spiro structure and the presence of fluorine atoms. These features impart distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

2169167-41-1

Molekularformel

C8H13F2N

Molekulargewicht

161.19 g/mol

IUPAC-Name

7,7-difluoro-2-azaspiro[3.5]nonane

InChI

InChI=1S/C8H13F2N/c9-8(10)3-1-7(2-4-8)5-11-6-7/h11H,1-6H2

InChI-Schlüssel

HXRPCKQVSFMUBN-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC12CNC2)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.